molecular formula C19H18N2O5S B290157 ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate

ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B290157
M. Wt: 386.4 g/mol
InChI Key: HZWOYSNIONNXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a complex organic compound that combines elements of chromen and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents to introduce the chromen moiety . The reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to the presence of both chromen and pyrimidine moieties, which may confer distinct chemical and biological properties compared to similar compounds. This dual structure could enhance its versatility and effectiveness in various applications.

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-(4,8-dimethyl-2-oxochromen-7-yl)oxy-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C19H18N2O5S/c1-5-24-18(23)13-9-20-19(27-4)21-17(13)25-14-7-6-12-10(2)8-15(22)26-16(12)11(14)3/h6-9H,5H2,1-4H3

InChI Key

HZWOYSNIONNXQE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C)SC

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C)SC

Origin of Product

United States

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